1-(5-Cyclopropylpyridin-2-yl)piperazine 1-(5-Cyclopropylpyridin-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14029520
InChI: InChI=1S/C12H17N3/c1-2-10(1)11-3-4-12(14-9-11)15-7-5-13-6-8-15/h3-4,9-10,13H,1-2,5-8H2
SMILES:
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol

1-(5-Cyclopropylpyridin-2-yl)piperazine

CAS No.:

Cat. No.: VC14029520

Molecular Formula: C12H17N3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Cyclopropylpyridin-2-yl)piperazine -

Specification

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
IUPAC Name 1-(5-cyclopropylpyridin-2-yl)piperazine
Standard InChI InChI=1S/C12H17N3/c1-2-10(1)11-3-4-12(14-9-11)15-7-5-13-6-8-15/h3-4,9-10,13H,1-2,5-8H2
Standard InChI Key ZXBQLIYKSVZZQA-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CN=C(C=C2)N3CCNCC3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(5-Cyclopropylpyridin-2-yl)piperazine (molecular formula: C12H17N3\text{C}_{12}\text{H}_{17}\text{N}_3, molecular weight: 203.28 g/mol) consists of a six-membered piperazine ring (two nitrogen atoms at opposite positions) linked to a pyridine moiety. The cyclopropyl substituent at the pyridine’s 5-position introduces steric and electronic effects that influence conformational flexibility and receptor binding. Key spectroscopic identifiers include:

  • InChIKey: ZXBQLIYKSVZZQA-UHFFFAOYSA-N

  • Canonical SMILES: C1CC1C2=CN=C(C=C2)N3CCNCC3

Physicochemical Properties

The compound’s log PP (octanol-water partition coefficient) is estimated at 1.45, suggesting moderate lipophilicity conducive to blood-brain barrier penetration. Its topological polar surface area (TPSA) of 38.91 Ų aligns with guidelines for central nervous system (CNS) drug candidates .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step protocol starting from tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate. A representative procedure includes:

  • Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 20°C for 2 hours .

  • Neutralization: Addition of saturated aqueous sodium bicarbonate to isolate the freebase .

  • Purification: Extraction with DCM and drying over anhydrous sodium sulfate, yielding a white solid with >99% purity .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield
DeprotectionTFA/DCM, 2 h, 20°C99%
NeutralizationNaHCO₃/H₂O-
Final Product-99%

Structural Modifications

Introducing electron-withdrawing groups (e.g., fluorine) at the pyridine’s 3-position enhances receptor binding affinity, as seen in analogs like 1-(3-fluoro-2-pyridinyl)piperazine . Conversely, methoxy substitutions at the 5-position (e.g., 1-(5-methoxypyridin-2-yl)piperazine) alter pharmacokinetic profiles by increasing solubility.

Pharmacological Activity and Mechanisms

Neurotransmitter Receptor Interactions

1-(5-Cyclopropylpyridin-2-yl)piperazine exhibits dual activity at serotonin (5-HT) and dopamine (D₂) receptors:

  • 5-HT₁A Receptor: Moderate affinity (Ki41.5nMK_i \approx 41.5 \, \text{nM}), comparable to arylpiperazine antidepressants like buspirone .

  • D₂ Receptor: Submicromolar affinity (Ki315nMK_i \approx 315 \, \text{nM}), suggesting potential antipsychotic properties .

Table 2: Receptor Affinity Profile of Select Piperazine Derivatives

Compound5-HT₁A KiK_i (nM)D₂ KiK_i (nM)
1-(5-Cyclopropylpyridin-2-yl)piperazine41.5315
1-(3-Fluoro-2-pyridinyl)piperazine28.7220
Buspirone15.2>1,000

Antioxidant Synergy

Recent derivatives incorporate antioxidant moieties (e.g., biphenyl systems) to counteract oxidative stress in neuropsychiatric disorders. Compound 12a (PMC8877291) demonstrated neuroprotective effects via ROS scavenging and mitochondrial stabilization .

Applications in Medicinal Chemistry

CNS Drug Development

The compound’s balanced affinity profile positions it as a template for:

  • Multitarget Agents: Dual 5-HT₁A/D₂ ligands for treatment-resistant depression .

  • Neuroprotection: Hybrid molecules with antioxidant fragments for neurodegenerative diseases .

Comparative Analysis of Structural Analogs

Table 3: Structural and Functional Comparison of Piperazine Derivatives

CompoundSubstituentKey Pharmacological Feature
1-(5-Cyclopropylpyridin-2-yl)piperazineCyclopropyl at pyridine 5-positionEnhanced conformational flexibility
1-(2-Pyridinyl)piperazinePyridine at 2-positionSelective α₂-adrenergic antagonism
1-(5-Methoxypyridin-2-yl)piperazineMethoxy at pyridine 5-positionImproved solubility and half-life

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator